Allylurea

Beschreibung

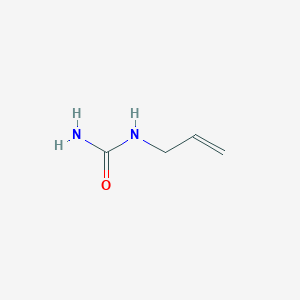

Structure

3D Structure

Eigenschaften

IUPAC Name |

prop-2-enylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-2-3-6-4(5)7/h2H,1,3H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJDULFXCAQHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Record name | ALLYL UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024450 | |

| Record name | Allylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl urea is a cream colored powder. (NTP, 1992) | |

| Record name | ALLYL UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992) | |

| Record name | ALLYL UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

557-11-9 | |

| Record name | ALLYL UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CZM19WLK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

162 to 165 °F (NTP, 1992) | |

| Record name | ALLYL UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Allylurea: Methods and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylurea, a versatile chemical intermediate, finds application in the synthesis of various organic compounds, including pharmaceuticals and polymers. Its structure, featuring both a reactive allyl group and a urea moiety, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound, complete with detailed experimental protocols, quantitative data, and mechanistic insights. The synthesis routes discussed include the reaction of urea with allylamine, the nucleophilic addition of ammonia to allyl isocyanate, the reaction of urea with allyl alcohol, and the use of cyanate salts with allylamine. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling a thorough understanding and practical application of this compound synthesis.

Introduction

This compound, with the chemical formula C₄H₈N₂O, is a mono-substituted urea containing a reactive allyl group. This bifunctionality makes it a valuable building block in organic synthesis. The urea functional group can participate in hydrogen bonding and act as a precursor to various heterocyclic compounds, while the allyl group can undergo a variety of addition and substitution reactions. This guide details the most common and effective methods for the laboratory and potential industrial-scale synthesis of this compound, providing in-depth procedural details and mechanistic explanations to aid in reaction optimization and application.

Synthesis of this compound from Urea and Allylamine

The reaction between urea and allylamine is a common and direct method for the synthesis of this compound. The process typically requires heating the reactants, often in the presence of an acid catalyst, to facilitate the formation of the C-N bond.

Reaction Mechanism

The reaction is believed to proceed through the thermal decomposition of urea to form isocyanic acid (HNCO) and ammonia[1][2][3]. The highly reactive isocyanic acid is then attacked by the nucleophilic allylamine in a nucleophilic addition reaction to yield this compound[4]. The presence of an acid can protonate the urea, making it a better leaving group and facilitating the formation of the isocyanic acid intermediate.

References

- 1. Thermodynamics and reaction mechanism of urea decomposition [publikationen.bibliothek.kit.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Isocyanic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of N-Allylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allylurea (prop-2-enylurea) is a chemical compound belonging to the urea family, characterized by the presence of an allyl group attached to one of the nitrogen atoms. This functionalization imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis. Its potential applications span various fields, including the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of N-Allylurea, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity.

Physical and Chemical Properties

N-Allylurea is a cream-colored powder or white needle-like crystalline solid.[1][2] It is soluble in water and ethanol, slightly soluble in ether and chloroform, and nearly insoluble in petroleum ether, benzene, and carbon disulfide.[2]

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of N-Allylurea.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈N₂O | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| Melting Point | 84-86 °C | [2][3] |

| Boiling Point | 168 °C at 760 mmHg | [3] |

| Density | 1.008 g/cm³ | [2] |

| Solubility in Water | ≥ 100 mg/mL at 20 °C | [1] |

| pKa | 13.94 ± 0.46 (Predicted) | [2] |

| Appearance | Cream colored powder or white needle-like crystals | [1][2] |

| Identifier | Value | Reference(s) |

| CAS Number | 557-11-9 | [2] |

| IUPAC Name | prop-2-enylurea | [1] |

| Synonyms | 1-Allylurea, Allylcarbamide, Monoallylurea | [1][4] |

| InChI | InChI=1S/C4H8N2O/c1-2-3-6-4(5)7/h2H,1,3H2,(H3,5,6,7) | [5] |

| SMILES | C=CCNC(=O)N | [5] |

Synthesis of N-Allylurea

N-Allylurea can be synthesized through several methods. A common and straightforward approach involves the reaction of allylamine with a cyanate source.

Synthesis from Allylamine and Potassium Cyanate

This method provides a direct route to N-Allylurea through the nucleophilic addition of allylamine to the cyanate ion.

Materials:

-

Allylamine

-

Potassium cyanate (KOCN)

-

Hydrochloric acid (1 M aqueous solution)

-

Deionized water

-

Standard laboratory glassware (beaker, magnetic stirrer, filtration apparatus)

-

Magnetic stir plate

Procedure: [6]

-

In a beaker, dissolve allylamine (1 equivalent) in a 1 M aqueous solution of hydrochloric acid.

-

To this stirred solution, add potassium cyanate (1.1 equivalents) portion-wise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the N-Allylurea product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

-

Wash the collected solid with cold deionized water to remove any remaining salts.

-

If the product does not precipitate, it can be extracted from the aqueous solution using a suitable organic solvent such as ethyl acetate.

-

Dry the collected solid or the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude N-Allylurea can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-Allylurea from allylamine and potassium cyanate.

Chemical Reactivity

The chemical reactivity of N-Allylurea is dictated by the presence of the urea moiety and the terminal allyl group.

-

Urea Moiety: The nitrogen atoms of the urea group can act as nucleophiles. The carbonyl group can undergo reactions typical of amides.

-

Allyl Group: The double bond of the allyl group can participate in various addition reactions, such as halogenation, hydrogenation, and epoxidation. It can also undergo polymerization.

N-Allylurea is known to react with strong oxidizing and strong reducing agents.[1]

Logical Relationship of Reactivity

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to Allylurea: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylurea (prop-2-enylurea) is a versatile organic compound with significant potential in various scientific and industrial domains. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly in the realms of drug development and polymer chemistry. The information is curated to be a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical methodologies.

Core Chemical and Physical Properties

This compound, with the CAS number 557-11-9 , is a urea derivative containing a reactive allyl group.[1][2] This dual functionality makes it a valuable building block in organic synthesis. Its molecular and physical properties are summarized in the tables below.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| CAS Number | 557-11-9 | [1][2] |

| Molecular Formula | C₄H₈N₂O | [1][2] |

| IUPAC Name | prop-2-enylurea | [2] |

| Molecular Weight | 100.12 g/mol | [2] |

| Canonical SMILES | C=CCNC(=O)N | [2] |

| InChI Key | VPJDULFXCAQHRC-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| Appearance | White to cream-colored crystalline powder | |

| Melting Point | 84-86 °C | |

| Boiling Point | 168 °C | |

| Solubility | Soluble in water and ethanol; slightly soluble in ether and chloroform | |

| Density | 1.008 g/cm³ |

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves the reaction of allylamine with a source of the carbonyl group, such as urea or an isocyanate derivative.

Experimental Protocol: Synthesis of this compound from Allylamine and Urea

This protocol outlines a straightforward synthesis of this compound.

Materials:

-

Allylamine

-

Urea

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine allylamine and an equimolar amount of urea.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

The crude product will precipitate upon cooling. Collect the solid by vacuum filtration.

-

Wash the crude product with cold ethanol to remove unreacted starting materials.

-

Further purify the product by recrystallization.

Experimental Protocol: Purification of this compound by Recrystallization

Materials:

-

Crude this compound

-

Ethanol (or a suitable solvent mixture such as ethanol/ether or ethanol/chloroform)

-

Deionized water

-

Activated charcoal (optional)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

-

Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a desiccator or under vacuum to obtain pure this compound.

Applications in Drug Development and Research

Urea and its derivatives are recognized as privileged structures in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. This compound, as a reactive precursor, is of significant interest in the development of novel therapeutic agents.

Anticancer Activity

N-acylureas, which can be synthesized from this compound, have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanism of action for some N-acylureas involves the inhibition of key signaling pathways that are often dysregulated in cancer.

While a specific signaling pathway for this compound has not been definitively elucidated, the general mechanism for N-acylurea derivatives often involves the modulation of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Inhibition of these receptors can disrupt downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.

Analgesic and Anti-inflammatory Potential

Certain urea derivatives have been investigated for their analgesic and anti-inflammatory properties. The mechanism is thought to involve the inhibition of enzymes such as cyclooxygenase (COX), which are key mediators of inflammation and pain. Further derivatization of this compound could lead to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Application in Polymer Chemistry: Molecularly Imprinted Polymers (MIPs)

This compound's vinyl group makes it a suitable functional monomer for polymerization. A significant application is in the synthesis of Molecularly Imprinted Polymers (MIPs). MIPs are synthetic polymers with artificially created recognition sites for a target molecule.

Experimental Protocol: Synthesis of this compound-based MIPs for Drug Delivery

This protocol provides a general framework for the synthesis of MIPs using this compound as a functional monomer for the potential controlled release of a model drug.

Materials:

-

Template drug molecule

-

This compound (functional monomer)

-

Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Suitable porogenic solvent (e.g., acetonitrile, chloroform)

Procedure:

-

Pre-polymerization Complex Formation: In a glass vial, dissolve the template drug and this compound in the porogenic solvent. The molar ratio of template to functional monomer is a critical parameter to optimize. Allow the mixture to stand for a period to facilitate the formation of hydrogen bonds between the template and this compound.

-

Polymerization: Add the cross-linker (EGDMA) and the initiator (AIBN) to the pre-polymerization mixture. Purge the solution with nitrogen gas to remove oxygen, which can inhibit polymerization. Seal the vial and initiate polymerization by heating or UV irradiation.

-

Template Removal: After polymerization, the resulting polymer monolith is ground into fine particles. The template molecule is then extracted from the polymer matrix by washing extensively with a suitable solvent (e.g., a mixture of methanol and acetic acid). This step creates the specific recognition sites within the polymer.

-

Characterization: The resulting MIP particles are characterized for their size, morphology, and binding affinity for the template drug.

The use of this compound in MIPs offers a promising avenue for the development of advanced drug delivery systems with enhanced selectivity and controlled release profiles.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical compound with a well-defined set of properties and synthetic routes. Its utility extends from a fundamental building block in organic chemistry to a key component in the development of advanced materials like MIPs and potentially novel therapeutic agents. The detailed protocols and technical information provided in this guide are intended to facilitate further research and innovation in the various fields where this compound can make a significant impact.

References

An In-depth Technical Guide to the Solubility of Allylurea in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of allylurea in a variety of common laboratory solvents. Due to the limited availability of precise quantitative public data, this document outlines a detailed experimental protocol for determining the solubility of this compound, alongside available qualitative and semi-quantitative data. This guide is intended to be a valuable resource for researchers working with this compound in synthesis, formulation, and other applications where solubility is a critical parameter.

Introduction to this compound and its Solubility

This compound (N-allylurea, CH₂=CHCH₂NHCONH₂) is a substituted urea containing a reactive allyl group. Its molecular structure, featuring both a polar urea moiety capable of hydrogen bonding and a nonpolar allyl group, results in a varied solubility profile across different solvents. Understanding this solubility is crucial for its effective use in chemical reactions, purification processes, and the development of formulations.

Generally, the principle of "like dissolves like" governs the solubility of organic compounds. The polar urea portion of this compound suggests solubility in polar solvents, while the nonpolar allyl group may contribute to some solubility in less polar organic solvents.

Qualitative and Semi-Quantitative Solubility of this compound

Existing literature provides a general qualitative assessment of this compound's solubility. One semi-quantitative data point is also available for its solubility in water.

Table 1: Summary of Known Solubility Data for this compound

| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |

| Water | Soluble / Freely Soluble[1][2] | ≥ 10[1][3][4] | 19.5[1][4] |

| Ethanol | Soluble[1] | Not available | Not specified |

| Diethyl Ether | Slightly Soluble[1] | Not available | Not specified |

| Chloroform | Slightly Soluble[1] | Not available | Not specified |

| Benzene | Practically Insoluble[1] | Not available | Not specified |

| Petroleum Ether | Almost Insoluble | Not available | Not specified |

| Carbon Disulfide | Almost Insoluble[1] | Not available | Not specified |

| Toluene | Practically Insoluble | Not available | Not specified |

Comparative Solubility of Structurally Related Compounds

To provide a more comprehensive understanding of this compound's expected solubility behavior, it is useful to examine the solubility of structurally similar compounds, such as urea, N-methylurea, and tetramethylurea.

Table 2: Comparative Solubility of Urea and its Derivatives

| Compound | Solvent | Solubility ( g/100 g Solvent) | Temperature (°C) |

| Urea | Water | 108[5] | 20[5] |

| ~117 | 25 | ||

| ~205 | 50 | ||

| ~421 | 75 | ||

| Ethanol | ~5.4[5] | 20[5] | |

| ~6.5 | 25 | ||

| ~11.0 | 40 | ||

| ~22.0 | 60 | ||

| N-Methylurea | Water | Highly Soluble[6] | Not specified |

| Alcohols | Soluble[6] | Not specified | |

| Acetone | Soluble[6] | Not specified | |

| Tetramethylurea | Water | Highly Soluble / Miscible[7][8] | Not specified |

| Ethanol | Soluble[7] | Not specified | |

| Acetone | Soluble[7] | Not specified |

The data for urea shows a strong dependence on temperature for its solubility in both water and ethanol.[5] N-methylurea and tetramethylurea also exhibit high solubility in polar solvents.[6][7] This suggests that this compound's solubility will also be significantly influenced by temperature.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative data for the solubility of this compound, the following experimental protocol based on the equilibrium shake-flask method is recommended.

4.1. Materials and Equipment

-

This compound (purity >99%)

-

Solvents:

-

Water (deionized)

-

Ethanol (anhydrous)

-

Methanol (anhydrous)

-

Isopropanol (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate (anhydrous)

-

Dichloromethane (anhydrous)

-

Chloroform (anhydrous)

-

-

Analytical balance

-

Temperature-controlled shaker bath

-

Vials with screw caps

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Experimental Workflow Diagram

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 557-11-9 [chemicalbook.com]

- 3. This compound | C4H8N2O | CID 11181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ALLYL UREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Urea Solubility in Ethanol: A Complete Guide [jinjiangmelamine.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 1,1,3,3-Tetramethylurea | 632-22-4 [chemicalbook.com]

Spectroscopic Profile of Allylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allylurea (N-(prop-2-en-1-yl)urea), a molecule of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below. These values are essential for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables present the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C nuclei of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH₂) | 5.4 - 5.8 | Broad Singlet | - |

| H-2 (NH) | 6.0 - 6.4 | Triplet | ~5.5 |

| H-3 (-CH₂-) | 3.7 - 3.9 | Triplet of Doublets | J ≈ 5.5, 1.5 |

| H-4 (-CH=) | 5.7 - 5.9 | Multiplet | - |

| H-5 (C=CH₂) | 5.0 - 5.3 | Multiplet | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups. The solvent used can influence these values.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~158 |

| -CH₂- | ~42 |

| -CH= | ~135 |

| =CH₂ | ~115 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. The solvent used can influence these values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for this compound.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3430 - 3300 | N-H Stretch | Strong, Broad |

| 3100 - 3000 | =C-H Stretch | Medium |

| 2950 - 2850 | C-H Stretch (Aliphatic) | Medium |

| ~1660 | C=O Stretch (Amide I) | Strong |

| ~1640 | C=C Stretch | Medium |

| ~1560 | N-H Bend (Amide II) | Strong |

| 990, 910 | =C-H Bend (Out-of-plane) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structure.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 100 | ~20 | [M]⁺ (Molecular Ion) |

| 57 | 100 | [C₃H₅N]⁺ |

| 56 | ~80 | [C₃H₄N]⁺ |

| 44 | ~60 | [H₂NCO]⁺ |

| 41 | ~50 | [C₃H₅]⁺ |

| 30 | ~40 | [CH₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and set the reference signal (e.g., TMS at 0 ppm or the residual solvent peak).

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and coupling constants.

-

Identify the chemical shifts in the ¹³C spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Protocol:

-

Sample Preparation: Use a small amount of solid this compound powder. No extensive sample preparation is required.

-

Instrumentation: Use a FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Spectrum:

-

Place the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the wavenumbers of the major absorption bands.

Mass Spectrometry

Electron Ionization (EI)-Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of solid this compound directly into the ion source via a direct insertion probe, or if coupled with gas chromatography (GC-MS), inject a solution of the sample onto the GC column.

-

Ionization: Utilize electron ionization at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 20-200).

-

Detection: The ions are detected, and their abundance is recorded as a function of their m/z ratio.

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. The relative intensities of the peaks provide the fragmentation pattern.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for a compound like this compound is depicted in the following diagram. This workflow illustrates the progression from sample preparation to data integration and final structural confirmation.

Caption: Workflow for the spectroscopic analysis of this compound.

Allylurea: A Technical Guide to its Reactivity with Oxidizing and Reducing Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylurea (2-propenylurea) is a molecule of interest in medicinal chemistry and materials science due to its bifunctional nature, possessing both a reactive allyl group and a urea moiety. Understanding its reactivity profile with oxidizing and reducing agents is crucial for its application in synthesis, drug development, and polymer chemistry. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on the transformations of its alkene and urea functional groups. The information presented is collated from established chemical literature, with a focus on providing quantitative data and detailed experimental protocols for key transformations.

Reactivity with Oxidizing Agents

The primary site of oxidation in this compound is the electron-rich carbon-carbon double bond of the allyl group. Common oxidizing agents can transform this group into epoxides or diols, which are valuable intermediates for further functionalization.

Epoxidation

Epoxidation of the allyl group in this compound introduces a reactive three-membered epoxide ring, a versatile synthon in organic synthesis. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation.

Reaction Scheme:

Table 1: Representative Data for Epoxidation of N-Allyl Compounds

| Substrate | Oxidizing Agent | Solvent | Temp (°C) | Yield (%) | Reference Compound |

| N-allylacetamide | m-CPBA | Dichloromethane | 25 | >95 | N-(2,3-epoxypropyl)acetamide |

Experimental Protocol: Epoxidation of an N-Allyl Compound (General Procedure)

-

Dissolution: Dissolve the N-allyl substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Dihydroxylation

The allyl group can undergo syn-dihydroxylation to form a vicinal diol, (2,3-dihydroxypropyl)urea. This reaction is typically carried out using osmium tetroxide (OsO₄) in catalytic amounts with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation) or potassium permanganate (KMnO₄) under cold, alkaline conditions.

Reaction Scheme (Upjohn Dihydroxylation):

Table 2: Representative Data for Dihydroxylation of Alkenes

| Substrate | Reagents | Solvent | Temp (°C) | Yield (%) | Reference Compound |

| Cyclohexene | OsO₄ (cat.), NMO | Acetone/Water | 25 | >90 | cis-1,2-Cyclohexanediol |

| 1-Octene | Cold, alkaline KMnO₄ | Water/t-BuOH | 0 | ~70 | 1,2-Octanediol |

Experimental Protocol: Upjohn Dihydroxylation of an Alkene (General Procedure) [1][2]

-

Preparation: In a round-bottom flask, dissolve the alkene (1.0 eq) and N-methylmorpholine N-oxide (NMO) (1.2 eq) in a mixture of acetone and water (10:1).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of osmium tetroxide (0.02 eq) as a solution in toluene.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction mixture will turn dark brown.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

-

Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the diol by recrystallization or column chromatography.

Reactivity with Reducing Agents

The reactivity of this compound with reducing agents can be directed towards either the allyl double bond or the urea carbonyl group, depending on the choice of reagent and reaction conditions.

Reduction of the Allyl Group

Catalytic hydrogenation is a common method to selectively reduce the carbon-carbon double bond of the allyl group to a propyl group, yielding propylurea.

Reaction Scheme:

Table 3: Representative Data for Catalytic Hydrogenation of Alkenes

| Substrate | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | Reference Compound |

| 1-Hexene | 10% Pd/C | Ethanol | 1 | 25 | >99 | Hexane |

Experimental Protocol: Catalytic Hydrogenation of an Alkene (General Procedure)

-

Setup: To a hydrogenation flask, add the alkene (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate).

-

Catalyst Addition: Carefully add the catalyst (e.g., 10% Pd/C, 5 mol%) to the solution.

-

Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon filled with H₂ or a Parr hydrogenator) and purge the system with hydrogen.

-

Reaction: Stir the reaction mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Reduction of the Urea Moiety

The urea group is generally resistant to reduction. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce amides and related functional groups. In the case of N-allylamides, LiAlH₄ can reduce the amide to an amine.[3] It is important to note that under certain conditions, LiAlH₄ can also reduce the allyl double bond.[3] More recent developments in catalysis have shown that urea derivatives can be hydrogenated to amines and methanol using ruthenium or iridium pincer complexes.[4][5][6][7]

Reaction Scheme (Potential Pathways with LiAlH₄):

-

Amide Reduction: this compound + LiAlH₄ → Allylamine + other products

-

Double Bond and Amide Reduction: this compound + LiAlH₄ → Propylamine + other products

Reaction Scheme (Catalytic Hydrogenation of Urea Moiety): [4][5][6][7]

Table 4: Representative Data for Reduction of Amides and Ureas

| Substrate | Reducing Agent | Solvent | Temp (°C) | Product(s) | Yield (%) | Reference Compound |

| N-Phenylbenzamide | LiAlH₄ | THF | 65 | N-Benzyl-N-phenylamine | 95 | N-Phenylbenzamide |

| 1,3-Dimethylurea | Ru-PNN pincer complex, H₂ | Toluene | 110 | Methylamine, Dimethylamine, Methanol | 98 | 1,3-Dimethylurea |

Experimental Protocol: Reduction of an Amide with LiAlH₄ (General Procedure) [8]

-

Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Substrate: Cool the suspension to 0 °C and add a solution of the amide (1.0 eq) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

Quenching (Fieser work-up): Cool the reaction mixture to 0 °C and cautiously add water (x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous NaOH (x mL), and then water (3x mL).

-

Work-up: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-

Isolation: Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the amine product.

Conclusion

This compound exhibits a rich and versatile reactivity profile towards both oxidizing and reducing agents. The allyl group readily undergoes oxidation to form epoxides and diols, providing pathways to a variety of functionalized molecules. The reduction of this compound can be selectively targeted to the double bond via catalytic hydrogenation or to the urea moiety using strong reducing agents like LiAlH₄ or specialized catalytic systems. The choice of reagents and reaction conditions allows for a high degree of control over the final product, making this compound a valuable building block in synthetic chemistry. This guide provides a foundational understanding for researchers and scientists to explore and exploit the reactivity of this compound in their respective fields. Further investigation into the specific reaction kinetics and optimization of protocols for this compound itself will undoubtedly expand its utility in drug development and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Upjohn Dihydroxylation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 6. First Catalytic Hydrogenation of Urea Derivatives - ChemistryViews [chemistryviews.org]

- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

Thermal Stability and Decomposition of Allylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylurea (N-allylurea), a reactive organic compound featuring both an allyl group and a urea functional moiety, finds applications in various chemical syntheses, including as a monomer in the creation of functional polymers. Understanding its thermal stability and decomposition pathways is crucial for ensuring safety, optimizing reaction conditions, and predicting the long-term stability of materials derived from it. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon established principles of thermal analysis and the well-documented decomposition mechanisms of related urea compounds. While specific experimental data for the thermal decomposition of pure this compound is not extensively available in public literature, this guide extrapolates likely behaviors and provides standardized protocols for its empirical determination.

Introduction to this compound

This compound, with the chemical formula C₄H₈N₂O, is a crystalline solid at room temperature. Its structure, containing a reactive double bond and a urea group capable of hydrogen bonding, makes it a versatile building block in organic and polymer chemistry. It is known to participate in reactions such as polymerization and as a precursor in the synthesis of various heterocyclic compounds. In the context of drug development, urea derivatives are a significant class of molecules, and understanding their stability is a key aspect of preclinical and formulation studies.

Thermal Stability and Predicted Decomposition Profile

The thermal stability of this compound is dictated by the strength of its covalent bonds and intermolecular forces. Upon heating, the molecule will undergo a series of transformations, beginning with melting and culminating in decomposition. The decomposition process is expected to be complex, involving multiple steps and the evolution of various gaseous byproducts.

Predicted Thermal Decomposition Mechanism

Based on extensive studies of urea and its derivatives, the thermal decomposition of this compound is anticipated to proceed through several key stages. The primary decomposition pathway for many substituted ureas involves a four-center pericyclic reaction, leading to the formation of an isocyanate and an amine.

-

Initial Decomposition: The initial and rate-determining step is likely the unimolecular decomposition of this compound into allyl isocyanate and ammonia. This is a common pathway for monosubstituted ureas.

-

Secondary Reactions: The highly reactive allyl isocyanate can then undergo a variety of secondary reactions, including:

-

Trimerization: Formation of triallyl isocyanurate.

-

Reaction with excess this compound: This can lead to the formation of biuret-like structures.

-

Further decomposition: At higher temperatures, the allyl group and the isocyanate functionality can fragment, leading to the formation of smaller volatile molecules.

-

-

Urea Moiety Decomposition: The urea functional group itself can also decompose, particularly at higher temperatures, to produce ammonia and isocyanic acid. The isocyanic acid can then polymerize or react with other species present.

The presence of the allyl group may introduce additional decomposition pathways, such as radical-initiated reactions involving the double bond, especially at elevated temperatures.

Predicted Quantitative Thermal Analysis Data

Table 1: Predicted Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Predicted Temperature Range (°C) | Enthalpy Change | Notes |

| Melting | 85 - 95 | Endothermic | The melting point is a key indicator of purity. |

| Decomposition | 150 - 300 | Exothermic/Endothermic | The overall enthalpy change will depend on the dominant decomposition reactions. Initial bond breaking is endothermic, while secondary reactions like trimerization can be exothermic. |

Table 2: Predicted Thermogravimetric Analysis (TGA) Data for this compound

| Decomposition Stage | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Probable Evolved Species |

| Stage 1 | 150 - 220 | 17 - 25 | Ammonia (NH₃), Allyl isocyanate (C₃H₅NCO) |

| Stage 2 | 220 - 350 | 40 - 60 | Further decomposition products of allyl isocyanate, CO₂, various hydrocarbons |

| Stage 3 | > 350 | 15 - 25 | Char residue decomposition |

Experimental Protocols

To empirically determine the thermal stability and decomposition profile of this compound, the following standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of this compound as a function of temperature in a controlled atmosphere.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a clean, tared TGA sample pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The derivative of this curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from this compound as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound powder into a clean, tared DSC sample pan (typically aluminum). Seal the pan hermetically.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to a temperature above its expected final decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic and exothermic peaks can be integrated to determine the enthalpy changes associated with thermal events like melting and decomposition.

Visualizations of Predicted Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the predicted logical workflow for thermal analysis and the primary decomposition pathway of this compound.

Allylurea: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Allylurea, a bifunctional organic compound featuring both a reactive allyl group and a urea moiety, has emerged as a valuable and versatile precursor in the landscape of organic synthesis. Its unique structural characteristics allow it to participate in a variety of chemical transformations, making it an attractive building block for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the core applications of this compound in organic synthesis, with a focus on its role in the preparation of key heterocyclic scaffolds, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis. This compound is a white to light yellow crystalline solid, soluble in water and ethanol.[1][2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C4H8N2O | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| Melting Point | 84-86 °C | [1][2] |

| Boiling Point | 168 °C | [2] |

| Density | 1.008 g/cm³ | [2] |

| Solubility | Soluble in water and ethanol; slightly soluble in ether and chloroform; almost insoluble in petroleum ether, benzene, and carbon disulfide. | [1] |

| pKa | 13.94 ± 0.46 (Predicted) | [3] |

Table 1: Physicochemical Properties of this compound

This compound in the Synthesis of Heterocyclic Compounds

The dual functionality of this compound makes it an ideal substrate for the construction of various heterocyclic systems, which are prevalent in pharmaceuticals and other biologically active molecules.[4][5][6] Key applications include its use in the synthesis of barbiturates and dihydropyrimidinones.

Synthesis of Allyl-Substituted Barbiturates

Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid.[7] While the classical synthesis of barbiturates involves the condensation of a malonic ester with urea, the use of substituted ureas like this compound can, in principle, provide direct access to N-substituted barbiturates. However, the more common and well-documented route to 5-allyl substituted barbiturates involves the initial preparation of diethyl allylmalonate, followed by condensation with urea.[1] This highlights a common synthetic strategy where the allyl group is introduced at a different stage of the synthesis.

Experimental Protocol: Synthesis of 5-Allylbarbituric Acid Derivatives (Illustrative)

This protocol is adapted from the general synthesis of barbituric acids and illustrates the introduction of the allyl group prior to the condensation with urea.[1]

Step 1: Synthesis of Diethyl Allylmalonate

-

To a solution of sodium ethoxide in ethanol, diethyl malonate is added.

-

Potassium iodide (KI) and allyl bromide are then added to the reaction mixture.

-

The mixture is refluxed to facilitate the alkylation of diethyl malonate, yielding diethyl allylmalonate.

Step 2: Condensation with Urea

-

The prepared diethyl allylmalonate is then treated with sodium ethoxide and urea.

-

The resulting mixture is refluxed to induce cyclocondensation.

-

Acidification with hydrochloric acid (HCl) yields the final 5-allylbarbituric acid derivative.

Reaction Yields: This two-step process can afford 5-allylbarbituric acid derivatives in good yields, typically ranging from 80-94%.[1]

Synthesis of N-Allyl-Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and a urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4][8] This reaction is a powerful tool in combinatorial chemistry for the rapid generation of diverse molecular scaffolds.[9] The use of N-substituted ureas, such as this compound, in the Biginelli reaction allows for the direct incorporation of an allyl group at the N-1 position of the dihydropyrimidine ring, leading to the formation of N1-allyl-3,4-dihydropyrimidin-2(1H)-ones.

A significant advancement in this area involves the use of chlorotrimethylsilane (TMSCl) as a promoter and water scavenger in N,N-dimethylformamide (DMF), which has been shown to provide excellent yields for the reaction with N-substituted ureas.[1]

References

- 1. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1<i>H</i>)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Methods of synthesis of nitrogen-containing heterocycles using ureas and related compounds - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 7. OAR@UM: Efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones via a three-component Biginelli reaction [um.edu.mt]

- 8. A New Synthesis of Biginelli Compounds [ch.ic.ac.uk]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Health and Safety for Handling Allylurea

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of allylurea, compiled from publicly available safety data sheets and toxicological literature. It is intended to inform researchers, scientists, and drug development professionals on the potential hazards, safe handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₈N₂O | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| Appearance | White to almost white powder to crystal | [1] |

| Solubility | Soluble in water | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the following table, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Signal Word: Warning

Primary Routes of Exposure: Ingestion, skin contact, inhalation.

Symptoms of Exposure: May cause irritation.[1] When heated to decomposition, it emits toxic fumes.

Toxicological Data

Quantitative toxicological data for this compound is limited in the public domain. The following table summarizes available data for urea, a structurally related compound, to provide an estimation of its toxicological profile. It is crucial to handle this compound with the appropriate precautions for a substance with moderate acute toxicity.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (male) | Oral | 14,300 mg/kg bw | [2] |

| LD50 | Rat (female) | Oral | 15,000 mg/kg bw | [2] |

| LD50 | Mouse (male) | Oral | 11,500 mg/kg bw | [2] |

| LD50 | Mouse (female) | Oral | 13,000 mg/kg bw | [2] |

| Dermal LD50 | Rabbit | Dermal | > 2,000 mg/kg (for a similar compound, CN-322) | [3] |

Experimental Protocols for Toxicological Assessment

This section outlines the general methodologies for key toxicological studies relevant to assessing the safety of this compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) Study

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Methodology (based on OECD Guideline 423):

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley), typically of one sex (females are often preferred).

-

Housing and Acclimation: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimated to the laboratory environment before the study.

-

Dose Administration: The test substance is administered in a single dose by gavage. A step-wise procedure is used, starting with a dose expected to be toxic.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Acute Dermal Toxicity Study

Objective: To determine the acute toxicity of a substance applied to the skin.

Methodology (based on OECD Guideline 402):

-

Test Animals: Healthy, young adult rabbits (e.g., New Zealand White) are typically used.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Dose Application: The test substance is applied uniformly over a defined area of the clipped skin (at least 10% of the body surface area). The area is then covered with a porous gauze dressing. The exposure period is 24 hours.

-

Observation: Animals are observed for mortality, signs of toxicity, and skin reactions for 14 days.

-

Data Analysis: The dermal LD50 is calculated based on the observed mortality.

In Vitro Genotoxicity: Ames Test

Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: Several histidine-requiring (his-) mutant strains of S. typhimurium are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation and Scoring: Plates are incubated for 48-72 hours. The number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

In Vitro Genotoxicity: Micronucleus Assay

Objective: To detect chromosomal damage or aneuploidy by identifying the formation of micronuclei in cultured cells.

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., human lymphocytes, CHO, L5178Y) is used.

-

Exposure: Cells are exposed to the test substance at various concentrations.

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

-

Scoring: The frequency of micronuclei in binucleated cells is scored under a microscope. A significant increase in the frequency of micronucleated cells indicates genotoxic potential.

Potential Signaling Pathways of Toxicity

While specific studies on the signaling pathways affected by this compound are limited, research on related urea compounds, such as hydroxyurea, suggests potential mechanisms of toxicity. These primarily involve the induction of oxidative stress and apoptosis .

Caption: Putative signaling pathway for this compound-induced toxicity.

Exposure to this compound may lead to an increase in reactive oxygen species (ROS), causing oxidative stress.[4] This can result in mitochondrial dysfunction and DNA damage, which can, in turn, activate the intrinsic apoptotic pathway.[4][5] Key mediators of this pathway include the tumor suppressor protein p53 and caspases, which are proteases that execute programmed cell death.[4]

Safe Handling and Storage

Engineering Controls:

-

Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where this compound is handled.

Storage:

-

Store in a tightly closed container.

-

Store in a cool, dry, well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

General Advice: Move the affected person out of the dangerous area. Show this safety data sheet to the doctor in attendance.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Pick up and arrange for disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

-

Contaminated packaging should be disposed of as unused product.

Experimental Workflow Diagrams

The following diagrams illustrate typical workflows for the toxicological assays described in this guide.

Caption: Workflow for an acute oral toxicity (LD50) study.

Caption: Workflow for the Ames test.

Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. This compound | C4H8N2O | CID 11181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. chemview.epa.gov [chemview.epa.gov]

- 4. Hydroxyurea affects in vitro porcine oocyte maturation through increased apoptosis and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The intrinsic apoptotic pathway lies upstream of oxidative stress in multiple organs - PMC [pmc.ncbi.nlm.nih.gov]

Allylurea: A Historical and Synthetic Overview for the Modern Researcher

An in-depth guide exploring the origins and foundational synthesis of allylurea, tailored for researchers, scientists, and professionals in drug development.

Introduction

Historical Context: The Dawn of Synthetic Organic Chemistry

The synthesis of urea by Friedrich Wöhler in 1828 from inorganic starting materials, namely silver cyanate and ammonium chloride, fundamentally challenged the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms.[1][2][3][4] This pivotal moment opened the floodgates for the laboratory synthesis of a vast array of organic molecules, including substituted ureas like this compound. The decades that followed Wöhler's discovery were characterized by intense investigation into the reactions of urea and the development of general methods for the synthesis of its derivatives.

Early Synthesis Routes of this compound

While the initial discovery of this compound is not clearly documented in readily accessible historical records, early synthetic chemistry likely approached its formation through the reaction of compounds bearing the allyl group with a source of the urea backbone. Two plausible and historically significant routes for the synthesis of monosubstituted ureas are the reaction of an amine with a cyanate and the reaction of an amine with an isocyanate.

One of the earliest documented methods for preparing this compound can be found in the mid-20th century, although it is probable that earlier syntheses existed. A notable synthesis was reported in The Journal of Organic Chemistry in 1958.

Synthesis from Allylamine and Urea

A common and straightforward method for the preparation of substituted ureas involves the reaction of an amine with urea. This method, while perhaps not the absolute first, represents a historically significant and practical approach. One such documented procedure involves the condensation of allylamine, urea, and hydrochloric acid. The mixture is heated under reflux, followed by concentration and crystallization to yield this compound.

Experimental Protocol: Synthesis of this compound from Allylamine and Urea

The following protocol is based on the principles of urea condensation with amines:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine allylamine, urea, and a molar equivalent of hydrochloric acid in a suitable solvent such as water or ethanol.

-

Heating: The reaction mixture is heated to reflux for a period of 3 hours.

-

Work-up: Following the reflux period, the reaction mixture is concentrated under reduced pressure.

-

Crystallization: The concentrated solution is cooled to induce crystallization of the crude this compound.

-

Purification: The crude product is collected by filtration, washed with a small amount of cold ethanol, and then recrystallized from water to yield the purified this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Melting Point | 84-86 °C | [5] |

Synthesis from Allyl Alcohol and Urea

A more recent patent describes a method for synthesizing this compound from allyl alcohol and urea. While not a historical "original" synthesis, it provides an alternative route for comparison.

Experimental Protocol: Synthesis of this compound from Allyl Alcohol and Urea

-

Reaction Mixture: In a reaction vessel, 5 moles of urea and 3 moles of allyl alcohol are combined with a 45% potassium bromide solution (12L) and 1.5 moles of alumina powder.

-

Reaction Conditions: The mixture is stirred at 110 rpm and the temperature is raised to 90 °C.

-

Reaction Time: The reaction is maintained at 90 °C for 130 minutes.

-

Distillation and Crystallization: The product is subjected to vacuum distillation at 30 kPa, and the solution temperature is then reduced to 15 °C to precipitate the crystals.

-

Purification: The crystals are washed with a 65% ether solution and a 75% dimethylamine solution. Recrystallization is performed in an 80% methanol solution, followed by dehydration with anhydrous magnesium sulfate.

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactant Ratio (Urea:Allyl Alcohol) | 5:3 (molar) | [6] |

| Temperature | 90 °C | [6] |